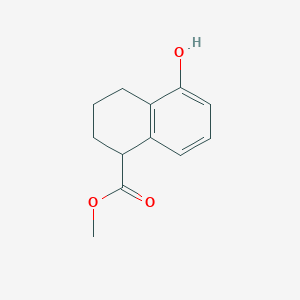

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Description

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a bicyclic organic compound featuring a partially hydrogenated naphthalene core with a hydroxyl group at position 5 and a methyl ester at position 1. This structure confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which are critical in pharmaceutical and synthetic chemistry applications.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,7,10,13H,2,5-6H2,1H3 |

InChI Key |

LZDYOIDNMIGXLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCC2=C1C=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from substituted naphthalene derivatives or related cyclic ketones

- Selective reduction or hydrogenation to form the tetrahydronaphthalene ring system

- Introduction of the hydroxyl group at the 5-position

- Esterification at the 1-carboxylate position via methylation

Key Synthetic Steps and Reagents

Starting Materials and Initial Functionalization

- 5-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate derivatives are often used as precursors. These can be synthesized via Birch reduction of aromatic acids or selective oxidation of 1,5-dihydroxynaphthalene derivatives.

- Alkylation and selective dealkylation of hydroxyl groups on naphthalene derivatives are employed to introduce or protect functional groups, using alkyl iodides and bases such as potassium carbonate.

Reduction and Hydroxylation

- Birch reduction using lithium in ammonia can convert aromatic acids to cyclohexene carboxylic acid derivatives, which upon methylation yield methyl 5-oxocyclohex-2-ene-1-carboxylate intermediates.

- Hydroxylation at the 5-position is achieved through controlled epoxidation and ring-opening reactions or by direct hydroxylation of the cyclohexene ring.

Esterification

- Methylation of carboxylic acid groups is typically performed using diazomethane or dimethyl carbonate in the presence of bases such as sodium hydride or diazabicyclo[5.4.0]undec-7-ene (DBU).

- For example, methyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be prepared by reacting 2-tetralone with dimethyl carbonate and sodium hydride, followed by reflux and vacuum distillation to isolate the product.

Detailed Experimental Procedures

Preparation of Methyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (Intermediate)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Sodium hydride (60% in mineral oil), hexanes wash | Sodium hydride is washed to remove mineral oil impurities. |

| 2 | Dimethyl carbonate, cooled to 5 °C | Added to sodium hydride suspension to form reactive methylating species. |

| 3 | 2-Tetralone added dropwise over 20 min | Forms the enolate intermediate at low temperature. |

| 4 | Stirring at room temperature for 12 h | Allows complete reaction of enolate with dimethyl carbonate. |

| 5 | Reflux for 1 h | Drives esterification to completion. |

| 6 | Quench with water and acid, extract with diethyl ether | Work-up to isolate organic product. |

| 7 | Vacuum distillation (0.9 mm Hg, 138-141 °C) | Purifies methyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate as pale yellow oil. |

This procedure yields 83–87% of the intermediate product, which can be further converted to methyl 5-hydroxy derivatives.

Hydroxylation and Cyclization to this compound

- Hydroxylation at the 5-position is often achieved by epoxidation of the double bond in the cyclohexene ring followed by acid- or base-catalyzed ring opening to introduce the hydroxyl group.

- Cyclization reactions may be facilitated by alkali metal alkoxides (e.g., sodium hydride with methanol or ethanol) in aprotic solvents like dimethyl sulfoxide or acetonitrile.

- The reaction is typically carried out at ambient temperature and monitored over several days to ensure completion.

Comparative Analysis of Preparation Routes

Research Findings and Notes

- The preparation methods emphasize the importance of selective functional group transformations to achieve the hydroxylation at the 5-position without over-oxidation or side reactions.

- Use of aprotic solvents and strong bases like sodium hydride or DBU is critical for the esterification and cyclization steps, providing good yields and purity.

- Temperature control during addition and reaction steps is essential to prevent decomposition or side reactions, especially when handling reactive intermediates like enolates or azides in related synthetic routes.

- Vacuum distillation is an effective purification technique to isolate the methyl ester intermediate as a pale yellow oil with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products

Oxidation: Formation of 5-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

Reduction: Formation of 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-methanol.

Substitution: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

Scientific Research Applications

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Chloropropyl or difluorobenzyl substituents (e.g., in and ) introduce steric bulk and electronic effects, altering reactivity in nucleophilic or catalytic reactions.

Synthetic Accessibility :

- Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is synthesized via silica gel chromatography and characterized by IR peaks at 1735 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (ketone C=O) .

- The 5-hydroxy analog may require protective group strategies during synthesis to prevent oxidation or side reactions, similar to methods in .

The absence of direct data on the target compound highlights a research gap, though its structural similarity to intermediates in and suggests utility in API development.

Research Findings and Data Gaps

- Physical Properties : Data on melting points, boiling points, and solubility for the 5-hydroxy derivative are lacking. Analogous compounds (e.g., 4-oxo isomer) have documented purity (97%) and stability under refrigeration .

- Biological Activity : The 5-hydroxy group’s role in bioactivity remains speculative. In contrast, the 3-oxo-pyridazine derivative in shows measurable bioactivity in patent claims.

Biological Activity

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS No. 848086-71-5) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- Structure : The compound features a naphthalene core with a hydroxyl group and a carboxylate ester functional group, which are critical for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

- Cell Cycle Modulation : Research indicates that it may influence cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HT29 colon adenocarcinoma and HepG2 hepatocellular carcinoma) showed that the compound exhibits dose-dependent cytotoxicity. For instance, the IC50 values ranged from 3.25 μg/mL to 4.5 μg/mL across different cell lines .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HT29 | 3.25 |

| HepG2 | 3.84 |

| B16-F10 (melanoma) | 4.5 |

- Mechanism of Action : The compound appears to induce apoptosis primarily through the extrinsic pathway without significantly altering mitochondrial membrane potential (MMP), suggesting a targeted mechanism that could minimize side effects on normal cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

- Cytokine Modulation : Studies indicate that treatment with the compound can reduce levels of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in modulating immune responses .

Case Studies

Several case studies have been published detailing the effects of this compound:

- Study on Cancer Cell Lines : A study reported that treatment with the compound led to a significant reduction in cell viability in HT29 and HepG2 cells after 72 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells and alterations in cell cycle distribution .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased edema and lower levels of inflammatory markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.